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molecular formula C10H13NO4 B182987 2,2-Dimethyl-5-(pyrrolidin-2-ylidene)-1,3-dioxane-4,6-dione CAS No. 70912-52-6

2,2-Dimethyl-5-(pyrrolidin-2-ylidene)-1,3-dioxane-4,6-dione

Cat. No. B182987
M. Wt: 211.21 g/mol
InChI Key: HPMYPUSZJRSKIY-UHFFFAOYSA-N
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Patent
US07361663B2

Procedure details

To a flask containing NaOCH3 (1.21 g, 21.3 mmol) and dry MeOH (50 mL) under nitrogen is added 2,2-dimethyl-5-pyrrolidin-2-ylidene-[1,3]dioxane-4,6-dione (4.5 g, 21.3 mmol) and the contents are refluxed overnight. The reaction is concentrated and the residue is diluted with H20 (50 mL). 1 N HCl is added to obtain a pH of 6 and the mixture is extracted with CHCl3 (3×30 mL). The organic fractions are combined, dried over MgSO4 and concentrated. The crude product is purified by flash chromatography (50% EtOAc/hexanes) to give the title cormpouiid as a white solid (2.57 g, 18.2 mmol). 1H NMR (CDCl3, 300 MHz) 4.49(br. s, 1H), 3.63(s, 3H), 3.62-3.46(m, 2H), 1.75-1.50(m, 2H), 2.11-1.90(m, 2H).
Name
NaOCH3
Quantity
1.21 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
O(C)[Na].C[C:5]1(C)OC(=O)[C:8](=[C:12]2[CH2:16][CH2:15][CH2:14][NH:13]2)[C:7](=[O:17])[O:6]1>CO>[CH3:5][O:6][C:7](=[O:17])[CH:8]=[C:12]1[CH2:16][CH2:15][CH2:14][NH:13]1

Inputs

Step One
Name
NaOCH3
Quantity
1.21 g
Type
reactant
Smiles
O([Na])C
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
4.5 g
Type
reactant
Smiles
CC1(OC(C(C(O1)=O)=C1NCCC1)=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the contents are refluxed overnight
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction is concentrated
ADDITION
Type
ADDITION
Details
the residue is diluted with H20 (50 mL)
ADDITION
Type
ADDITION
Details
1 N HCl is added
CUSTOM
Type
CUSTOM
Details
to obtain a pH of 6
EXTRACTION
Type
EXTRACTION
Details
the mixture is extracted with CHCl3 (3×30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude product is purified by flash chromatography (50% EtOAc/hexanes)

Outcomes

Product
Name
Type
product
Smiles
COC(C=C1NCCC1)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 18.2 mmol
AMOUNT: MASS 2.57 g
YIELD: CALCULATEDPERCENTYIELD 85.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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